5,7-Difluorobenzo[d]thiazole
Overview
Description
5,7-Difluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluorobenzo[d]thiazole typically involves the reaction of fluorinated aromatic compounds with thioamides or thioureas under specific conditions. One common method includes the cyclization of 2,4-difluoroaniline with carbon disulfide and a base, followed by oxidation to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with varied properties.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, which can be further utilized in different applications .
Scientific Research Applications
5,7-Difluorobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-Difluorobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Difluorobenzo[c][1,2,5]thiadiazole
- 4,8-Difluorobenzo[d]thiazole
- 4,4’,5,5’,7,7’-Hexafluoro-[6,6’-bibenzo[d]thiazole]
Uniqueness
5,7-Difluorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of fluorine atoms at the 5 and 7 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar thiazole derivatives .
Properties
IUPAC Name |
5,7-difluoro-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCQCBHFYJXBKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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